6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine 6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858962
InChI: InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15858962

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 6-methoxy-2-methyl-3-pyrrolidin-2-ylpyridine
Standard InChI InChI=1S/C11H16N2O/c1-8-9(10-4-3-7-12-10)5-6-11(13-8)14-2/h5-6,10,12H,3-4,7H2,1-2H3
Standard InChI Key KMJTVUPISVXBEE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)OC)C2CCCN2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula C₁₁H₁₆N₂O (MW 192.26 g/mol) defines a pyridine ring system substituted with methoxy (-OCH₃), methyl (-CH₃), and pyrrolidin-2-yl groups . The methoxy group at position 6 induces significant electron-donating effects, altering the ring's aromaticity and nucleophilic reactivity compared to unsubstituted pyridines. Concurrently, the methyl group at position 2 creates steric hindrance that influences conformational flexibility, while the pyrrolidine moiety introduces chirality and potential for hydrogen bonding interactions .

Stereochemical Considerations

Though explicit stereochemical data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, analogous compounds like 2-[(2S)-1-[6-[(2-methylphenyl)methoxy]pyridin-3-yl]pyrrolidin-2-yl]acetic acid demonstrate the critical role of pyrrolidine ring configuration in biological activity . Molecular modeling suggests the pyrrolidine's chair conformation could stabilize interactions with enzymatic binding pockets through van der Waals contacts and π-stacking .

Comparative Analysis with Structural Analogs

Database mining reveals several boronic acid derivatives sharing structural motifs with this compound:

Compound NameCAS NumberKey Structural VariationSimilarity Index
(6-Methoxy-2-methylpyridin-3-yl)boronic acid459856-12-3Boronic acid substitution at C31.00 (Reference)
(6-Ethoxy-2-methylpyridin-3-yl)boronic acid1451391-75-5Ethoxy vs methoxy at C60.94
(6-Hydroxy-2-methylpyridin-3-yl)boronic acid1598436-78-2Hydroxy vs methoxy at C60.90

These analogs enable structure-activity relationship (SAR) studies, particularly in Suzuki-Miyaura cross-coupling reactions where boronic acid derivatives serve as key intermediates .

Physicochemical Profiling and Characterization

Experimental Data Compilation

PropertyValue/DescriptionMethodSource
Molecular Weight192.26 g/molCalculated
DensityNot reported--
Melting PointNot reported--
SolubilityLikely polar aprotic solventsAnalog comparison
logPEstimated 1.8-2.4Computational model-

The absence of experimental melting point and density data underscores the need for comprehensive characterization studies .

Spectroscopic Signatures

While direct spectral data for 6-methoxy-2-methyl-3-(pyrrolidin-2-yl)pyridine remains unpublished, related compounds provide benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.44 (s, 3H, C2-CH₃) in 6-methoxy-2-methylpyridine-3-boronic acid

    • δ 3.85 (s, 3H, OCH₃) confirming methoxy group presence

    • Pyrrolidine protons expected at δ 1.70-3.10 (m, 4H) based on analog

  • IR (KBr):

    • 1678 cm⁻¹ (amide C=O stretch in related compounds)

    • 3268 cm⁻¹ (N-H stretch in pyrrolidine-containing analogs)

Industrial Applications and Patent Landscape

Catalytic Ligand Design

The pyrrolidine-pyridine motif shows promise in asymmetric catalysis:

ApplicationCatalyst SystemEnantiomeric Excess (ee)Reference
Aldol ReactionsCu(II)-pyridylpyrrolidine92%
HydrogenationRu-PNNP complexes89%

These systems leverage the compound's ability to coordinate transition metals while maintaining chiral induction capacity.

Pharmaceutical Intermediate Use

Recent patent filings highlight derivatives in:

  • Antiviral Agents: Pyridine-pyrrolidine hybrids targeting SARS-CoV-2 Mpro (IC₅₀ = 0.8 μM)

  • Anticancer Drugs: EGFR inhibitors with pyridine cores (GI₅₀ = 1.2 nM)

Scale-up challenges center on optimizing the boronation-amination sequence to achieve >90% purity at kilogram scales .

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